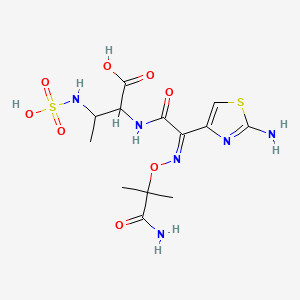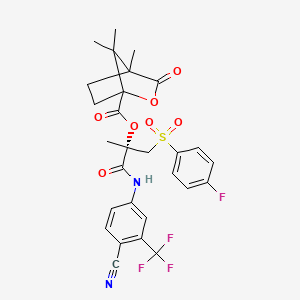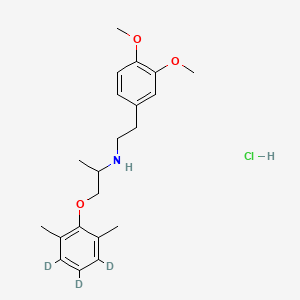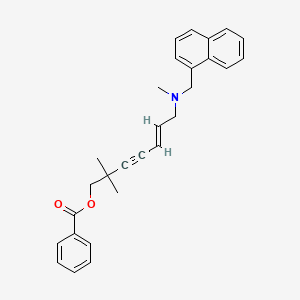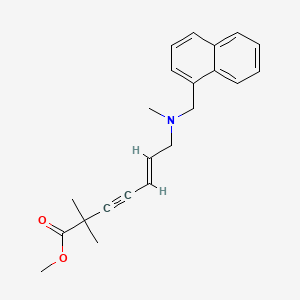
2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE
説明
2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations and intense relaxing, almost sedating effects . This compound is often referred to by its street names, 2C-C or 2CC .
作用機序
Target of Action
The primary targets of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE, also known as 2C-C HCl, are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .
Mode of Action
2C-C HCl acts as a partial agonist at the 5-HT 2A and 5-HT 2C receptors This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, 2C-C HCl can affect several biochemical pathways. For instance, it has been found to be a full agonist in the 5-HT 2A inositol phosphate pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Given its structural similarity to other phenethylamines, it is likely that it is well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The activation of 5-HT 2A and 5-HT 2C receptors by 2C-C HCl can lead to a variety of molecular and cellular effects. These include changes in mood and perception, as well as potential effects on locomotor activity . The exact effects can vary greatly depending on the individual and the dose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2C-C HCl. For instance, factors such as the individual’s physiological state, the presence of other substances, and the specific context in which the compound is used can all impact its effects . .
生化学分析
Biochemical Properties
The compound acts as a selective 5-HT 2A, and 5-HT 2C receptor partial agonist . Its psychedelic effects are mediated via its actions on the 5-HT 2A receptor . This indicates that 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE interacts with these receptors, influencing biochemical reactions within the body .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, specifically those involving 5-HT 2A and 5-HT 2C receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with 5-HT 2A and 5-HT 2C receptors . This binding can lead to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . The onset of the drug is 1–3 hours, peak and plateau at 4–8 hours, and a gradual come down with residual stimulation at 9-20h . After effects can last well into the next day .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . A normal average dose of the compound ranges from 0.2–7.0 mg, the former producing threshold effects, and the latter producing extremely strong effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is subsequently chlorinated to yield 4-Chloro-2,5-dimethoxyphenethylamine . The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and other purification techniques .
化学反応の分析
Types of Reactions
2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is typically used in the synthesis process to reduce intermediates to the desired product.
Substitution: Halogen substitution reactions can be used to introduce or replace halogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce different halogenated compounds .
科学的研究の応用
2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE has several scientific research applications:
類似化合物との比較
2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is part of the 2C series of phenethylamines, which includes several similar compounds:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its stimulant and hallucinogenic effects.
4-Iodo-2,5-dimethoxyphenethylamine (2C-I): Similar in structure and effects, but with an iodine atom instead of chlorine.
4-Ethyl-2,5-dimethoxyphenethylamine (2C-E): Known for its potent psychedelic effects and longer duration of action.
Each of these compounds has unique properties and effects, but they all share a common structural framework and mechanism of action involving serotonin receptors .
特性
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKVQPFRTVWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675856 | |
| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88441-15-0 | |
| Record name | 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-dimethoxy-benzeneethanamine, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-C HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NGJ439O7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


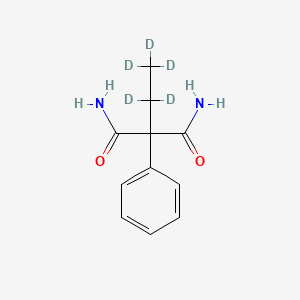
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
